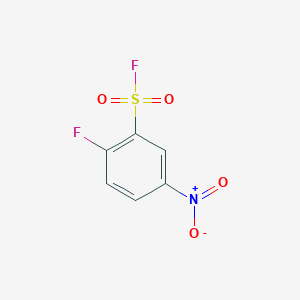

2-Fluoro-5-nitrobenzenesulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Fluoro-5-nitrobenzenesulfonyl fluoride is a chemical compound with the molecular formula C6H3F2NO4S and a molecular weight of 223.16 g/mol. This compound is widely used in various scientific experiments and has significant applications in organic synthesis, chemical biology, drug discovery, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of sulfonyl fluorides, including 2-Fluoro-5-nitrobenzenesulfonyl fluoride, often involves the fluoride–chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . Direct fluorosulfonylation using FSO2-containing reagents represents a concise and effective approach for C–SO2F bond formation .

Industrial Production Methods

Industrial production methods for sulfonyl fluorides typically involve the use of sulfuryl fluoride gas (SO2F2) and other solid reagents such as FDIT and AISF . These reagents are widely utilized as synthetic equivalents of electrophilic “FSO2+” synthons to access sulfonyl fluorides .

Analyse Chemischer Reaktionen

Nucleophilic Substitution via Sulfur Fluoride Exchange (SuFEx)

The sulfonyl fluoride group undergoes efficient SuFEx reactions with silyl amines or alcohols under Lewis acid catalysis. For example:

-

Amidation : Reaction with silyl amines (e.g., TMS-morpholine) catalyzed by Ca(NTf₂)₂ forms sulfonamides via a four-membered transition state, displacing fluoride. Yields range from 35–99% depending on the nucleophile .

-

Mechanism : Calcium coordinates to the S(VI) center, facilitating simultaneous S–N bond formation and Si–F bond cleavage. 19F NMR studies confirm trimethylsilyl fluoride (TMSF) as a byproduct .

Table 1: Catalytic Amidation of Sulfonyl Fluorides

| Catalyst | Nucleophile | Product Type | Yield (%) |

|---|---|---|---|

| Ca(NTf₂)₂ | TMS-morpholine | Sulfonamide | 86 |

| LiNTf₂ | TMS-piperidine | Sulfonamide | 72 |

| Ca(OTf)₂ | TMS-azetidine | Sulfamate | 68 |

Hydrolysis and Alcoholysis

The sulfonyl fluoride group hydrolyzes in aqueous conditions to form sulfonic acids or reacts with alcohols to yield sulfonate esters:

-

Hydrolysis : In basic media, hydrolysis produces 2-fluoro-5-nitrobenzenesulfonic acid. Rate acceleration is observed with bifluoride ions (KHF₂) .

-

Alcoholysis : Reaction with alcohols (e.g., methanol) under phase-transfer catalysis (TBAB) generates alkyl sulfonates. TMAC enhances reactivity for bulkier alcohols .

Table 2: Hydrolysis and Alcoholysis Conditions

| Substrate | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2-Fluoro-5-nitrobenzenesulfonyl fluoride | H₂O, KHF₂ | RT, 12 h | Sulfonic acid | 89 |

| This compound | MeOH, TBAB | 60°C, 6 h | Methyl sulfonate | 78 |

Radical-Mediated Transformations

Electron-deficient aryl sulfonyl fluorides participate in radical pathways:

-

Aryl Radical Trapping : Under Cu(I) catalysis, the sulfonyl fluoride can trap aryl radicals generated from diazonium salts, forming biaryl sulfones .

-

SO₂ Insertion : Radical intermediates combine with SO₂ to form sulfonyl radicals, which abstract fluorine or chloride ions to yield halogenated products .

Proposed Mechanism :

-

Single electron transfer (SET) generates an aryl radical.

-

SO₂ insertion forms a stabilized sulfonyl radical.

Functional Group Interconversion

The nitro group can be reduced to an amine, modifying subsequent reactivity:

-

Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further derivatization (e.g., diazotization or acylation) .

-

Electrophilic Aromatic Substitution : The fluorine atom directs incoming electrophiles to the para position relative to the sulfonyl group, though reactivity is attenuated by the electron-withdrawing substituents.

Comparative Reactivity

Table 3: Substituent Effects on Sulfonyl Fluoride Reactivity

| Substituent Pattern | SuFEx Rate (k, s⁻¹) | Hydrolysis Half-Life (h) |

|---|---|---|

| 2-Fluoro-5-nitro | 0.15 | 2.3 |

| 4-Nitro | 0.12 | 3.1 |

| 2,4-Dinitro | 0.08 | 1.5 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Fluoro-5-nitrobenzenesulfonyl fluoride is primarily utilized in drug development for synthesizing therapeutic agents. Its ability to introduce sulfonyl fluoride groups into organic molecules enhances their pharmacological properties.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit potent anticancer activity. For instance, the compound has been used as a precursor in synthesizing sulfonamide-based inhibitors that target cancer cell proliferation pathways. This approach has led to the discovery of novel compounds with improved efficacy against various cancer types .

Synthesis of Sulfonyl Fluorides

The compound serves as an essential reagent for generating sulfonyl fluorides from sulfonates or sulfonic acids through transition-metal-free methods. This synthesis is crucial for creating a library of sulfonyl fluorides that can be screened for biological activity.

Methodology

A one-pot reaction involving this compound allows for the efficient conversion of sulfonates to sulfonyl fluorides under mild conditions, yielding high purity products suitable for further biological testing .

Dye and Pigment Production

In the dye industry, this compound is employed as a reagent in synthesizing colorants. Its unique structure contributes to the development of dyes with enhanced stability and colorfastness.

Application Example

The compound has been utilized in creating azo dyes, which are widely used due to their vibrant colors and applicability in textiles. The incorporation of the sulfonyl fluoride group improves the solubility and overall performance of these dyes in various applications .

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-nitrobenzenesulfonyl fluoride involves the generation of fluorosulfonyl radicals, which participate in various chemical reactions . The compound exerts its effects through the formation of C–SO2F bonds, which are crucial for its reactivity and stability . The molecular targets and pathways involved include the activation of sulfonamides and the deoxygenation of sulfonic acids .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Fluoro-5-nitrobenzenesulfonyl fluoride include other sulfonyl fluorides such as:

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct reactivity and stability compared to other sulfonyl fluorides . Its ability to participate in direct fluorosulfonylation reactions makes it a valuable reagent in synthetic chemistry .

Eigenschaften

IUPAC Name |

2-fluoro-5-nitrobenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJZFEILALSXEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.